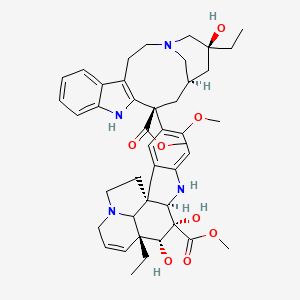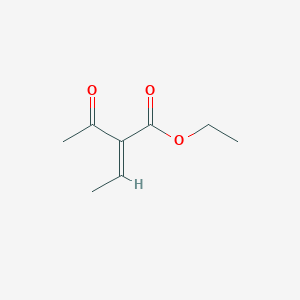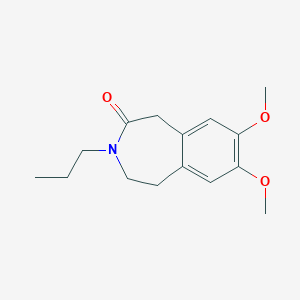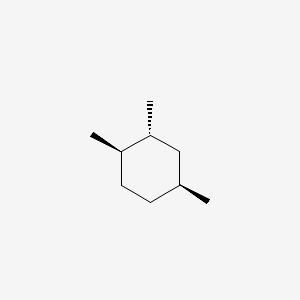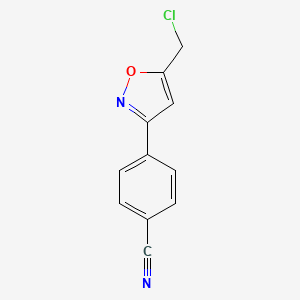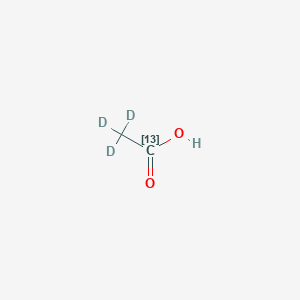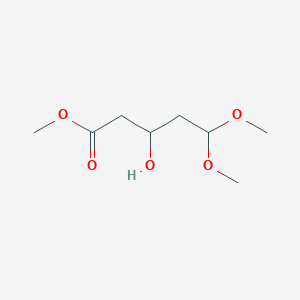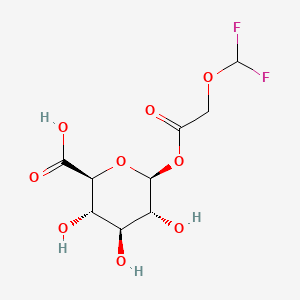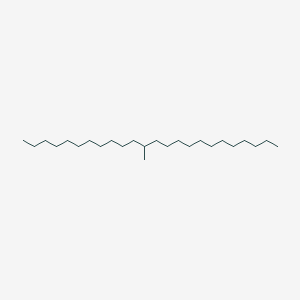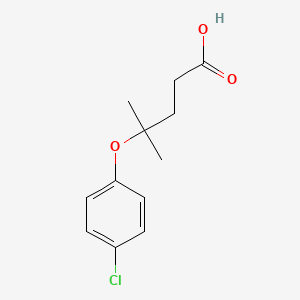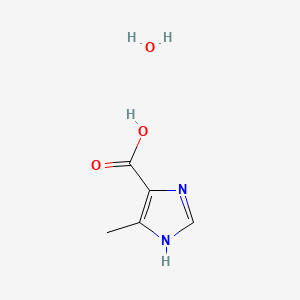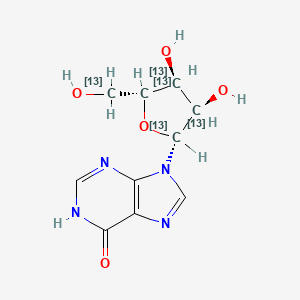
(-)-Inosine-1',2',3',4',5'-13C5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-Inosine-1’,2’,3’,4’,5’-13C5: is a labeled nucleoside analog where the ribose moiety is uniformly labeled with carbon-13 isotopes. This compound is particularly useful in various scientific research fields due to its isotopic labeling, which allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Inosine-1’,2’,3’,4’,5’-13C5 typically involves the incorporation of carbon-13 labeled ribose into the inosine structure. The process begins with the preparation of carbon-13 labeled ribose, which is then coupled with hypoxanthine to form the inosine nucleoside. The reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites on the ribose and hypoxanthine molecules.
Industrial Production Methods: Industrial production of (-)-Inosine-1’,2’,3’,4’,5’-13C5 follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the high purity and yield of the final product. The use of carbon-13 labeled precursors is crucial in maintaining the isotopic labeling throughout the synthesis.
化学反応の分析
Types of Reactions: (-)-Inosine-1’,2’,3’,4’,5’-13C5 undergoes various chemical reactions, including:
Reduction: Reduction of the inosine ring to form dihydroinosine.
Substitution: Nucleophilic substitution reactions at the ribose moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as halides or amines under mild to moderate temperatures.
Major Products: The major products formed from these reactions include various inosine derivatives, which can be further utilized in biochemical and pharmaceutical research.
科学的研究の応用
Chemistry: In chemistry, (-)-Inosine-1’,2’,3’,4’,5’-13C5 is used as a probe in NMR spectroscopy to study the structure and dynamics of nucleosides and nucleotides. Its isotopic labeling allows for detailed analysis of molecular interactions and conformational changes.
Biology: In biological research, this compound is used to investigate the metabolic pathways of nucleosides and their role in cellular processes. It is also employed in studies of enzyme kinetics and substrate specificity.
Medicine: In the medical field, (-)-Inosine-1’,2’,3’,4’,5’-13C5 is used in the development of diagnostic tools and therapeutic agents. Its labeled form allows for tracking and imaging in metabolic studies, aiding in the understanding of disease mechanisms and drug metabolism.
Industry: Industrially, this compound is used in the production of labeled nucleotides for research and development purposes. It is also utilized in the synthesis of labeled DNA and RNA for various applications in biotechnology and pharmaceuticals.
作用機序
The mechanism of action of (-)-Inosine-1’,2’,3’,4’,5’-13C5 involves its incorporation into nucleic acids, where it can be used to study the dynamics and interactions of nucleosides within DNA and RNA. The carbon-13 labeling allows for precise tracking and analysis using NMR spectroscopy, providing insights into the molecular targets and pathways involved in nucleoside metabolism.
類似化合物との比較
Inosine: The non-labeled form of the compound, used in similar research applications but without the benefits of isotopic labeling.
Adenosine-1’,2’,3’,4’,5’-13C5: Another labeled nucleoside analog used for similar purposes in NMR spectroscopy and mass spectrometry studies.
Guanosine-1’,2’,3’,4’,5’-13C5: A labeled guanosine analog used in biochemical and pharmaceutical research.
Uniqueness: (-)-Inosine-1’,2’,3’,4’,5’-13C5 is unique due to its specific carbon-13 labeling, which provides enhanced sensitivity and resolution in NMR spectroscopy
特性
分子式 |
C10H12N4O5 |
|---|---|
分子量 |
273.19 g/mol |
IUPAC名 |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1/i1+1,4+1,6+1,7+1,10+1 |
InChIキー |
UGQMRVRMYYASKQ-ANYWVTQQSA-N |
異性体SMILES |
C1=NC2=C(C(=O)N1)N=CN2[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]O)O)O |
正規SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


